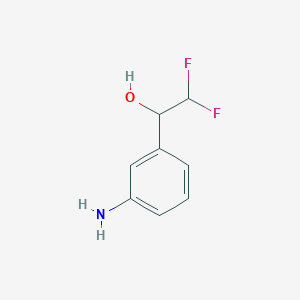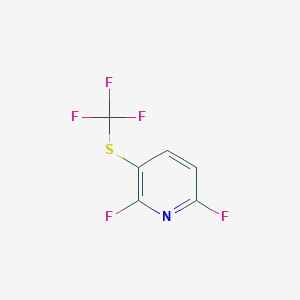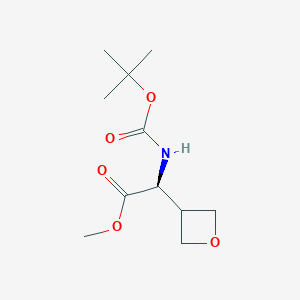
3-Fluoro-4-(trichloromethyl)benzoic acid, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(trichloromethyl)benzoic acid (3FTCMBA) is a versatile compound that has been used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It has a melting point of 105-107°C, and a boiling point of 300°C. It is a widely available reagent, with 97% purity, and can be used in a variety of laboratory experiments.
科学研究应用
3-Fluoro-4-(trichloromethyl)benzoic acid, 97% has been used in various scientific research applications, including organic synthesis, analytical chemistry, and drug design. It has been used to synthesize various organic compounds, such as 3-fluoro-4-chlorobenzoic acid and 3-fluoro-4-bromobenzoic acid. It has also been used in the synthesis of various pharmaceuticals, such as aminocoumarin. Additionally, 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% has been used as a starting material for the synthesis of various heterocyclic compounds, such as 3-fluoro-4-oxazolidinone.
作用机制
The mechanism of action of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% is not well understood. However, it is believed to act as a Lewis acid, which means that it can accept electrons from other molecules and form a Lewis adduct. It is also believed to act as a nucleophile, which means that it can donate electrons to other molecules and form a covalent bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
实验室实验的优点和局限性
The advantages of using 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% in laboratory experiments include its availability, low cost, and high purity. Additionally, it has a low toxicity and is relatively easy to handle. The limitations of using 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% in laboratory experiments include its relatively low solubility in water and its tendency to form insoluble salts with certain acids.
未来方向
The future directions of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% research include further exploration of its biochemical and physiological effects, its mechanism of action, and its potential applications in drug design. Additionally, further research could be conducted to explore the possibility of using 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% as a starting material for the synthesis of other compounds. Additionally, further research could be conducted to explore the potential of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% as a catalyst in organic synthesis. Finally, further research could be conducted to explore the potential of 3-Fluoro-4-(trichloromethyl)benzoic acid, 97% in the development of new materials.
合成方法
3-Fluoro-4-(trichloromethyl)benzoic acid, 97% can be synthesized by two methods: the direct method and the indirect method. The direct method involves the reaction of trichloroacetic acid with 3-fluorobenzoic acid in the presence of a base, such as sodium hydroxide. The indirect method involves the reaction of trichloroacetic acid with 3-fluorobenzaldehyde in the presence of a base, such as potassium hydroxide.
属性
IUPAC Name |
3-fluoro-4-(trichloromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3FO2/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTAJFWAPOUYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, 90%](/img/structure/B6351312.png)


![N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide; 95%](/img/structure/B6351332.png)


![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)


![tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B6351365.png)


![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B6351383.png)
